

# Inter-laboratory comparison of Mohr's salt standardization

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An Inter-laboratory Comparison for the Standardization of Mohr's Salt

This guide provides a comprehensive overview of an inter-laboratory study on the standardization of Mohr's salt (Ammonium iron(II) sulfate hexahydrate), a primary standard in volumetric analysis. The objective of this comparison is to assess the accuracy and reproducibility of results across different laboratories, thereby ensuring the reliability of analytical data. This document is intended for researchers, scientists, and professionals in drug development who rely on precise analytical measurements.

## Introduction to Mohr's Salt Standardization

Mohr's salt, with the chemical formula  $(NH_4)_2Fe(SO_4)_2\cdot 6H_2O$ , is a stable double salt of ferrous sulfate and ammonium sulfate.[1] It is widely used as a primary standard in redox titrations because of its high purity and stability against air oxidation. The standardization of a solution of an oxidizing agent, such as potassium permanganate  $(KMnO_4)$  or potassium dichromate  $(K_2Cr_2O_7)$ , is a common analytical procedure where Mohr's salt is used as the titrand.[1][2]

The underlying principle of this standardization is a redox reaction.[2][3] In an acidic medium, the ferrous ions ( $Fe^{2+}$ ) from Mohr's salt are oxidized to ferric ions ( $Fe^{3+}$ ) by the oxidizing agent. The endpoint of the titration is indicated by a distinct color change.[4][5]

# **Inter-laboratory Comparison Study**



An inter-laboratory comparison (ILC) or proficiency test (PT) is a crucial component of quality assurance in analytical laboratories.[6][7][8] It involves multiple laboratories analyzing the same sample to evaluate and compare their performance.[6][9] Participation in such studies helps laboratories to identify potential systematic errors, improve their analytical methods, and demonstrate the reliability of their results to regulatory bodies.[6] The statistical evaluation of the results, often using z-scores, provides a quantitative measure of each laboratory's performance.[9][10]

## **Study Design**

In this study, a batch of high-purity Mohr's salt was distributed to five independent laboratories (Lab A, Lab B, Lab C, Lab D, and Lab E). Each laboratory was tasked with preparing a standard solution of Mohr's salt and using it to standardize a solution of potassium permanganate of unknown concentration, following a standardized protocol.

# Experimental Protocol: Standardization of Potassium Permanganate with Mohr's Salt

The following protocol was provided to all participating laboratories to ensure consistency in the experimental procedure.

# **Materials and Reagents**

- Mohr's salt ((NH<sub>4</sub>)<sub>2</sub>Fe(SO<sub>4</sub>)<sub>2</sub>·6H<sub>2</sub>O) Analytical grade
- Potassium permanganate (KMnO<sub>4</sub>)
- Concentrated Sulfuric Acid (H<sub>2</sub>SO<sub>4</sub>)
- Distilled or deionized water
- Weighing bottle, Beakers, Conical flasks, Burette, Pipette, Volumetric flasks
- Analytical balance

# Preparation of Standard Mohr's Salt Solution (approx. 0.05 M)



- Accurately weigh approximately 4.9 g of Mohr's salt into a clean, dry weighing bottle.[2][5]
- Transfer the weighed salt into a 250 mL volumetric flask using a funnel.
- Add approximately 5 mL of dilute sulfuric acid to prevent hydrolysis of the ferrous salt.
- Add distilled water to dissolve the salt and then make up the volume to the 250 mL mark.
- Stopper the flask and shake thoroughly to ensure a homogenous solution.

### **Titration Procedure**

- Rinse and fill a burette with the potassium permanganate solution of unknown concentration.
- Pipette 20 mL of the standard Mohr's salt solution into a clean conical flask.
- Add approximately 20 mL of dilute sulfuric acid to the conical flask to provide an acidic medium for the reaction.[2][3]
- Titrate the Mohr's salt solution with the potassium permanganate solution from the burette with constant swirling.
- The endpoint is reached when a permanent pale pink color persists in the solution.[4][5]
- Repeat the titration at least three times to obtain concordant readings.

## Calculation

The molarity of the potassium permanganate solution can be calculated using the following equation derived from the stoichiometry of the reaction:

$$5Fe^{2+} + MnO_4^- + 8H^+ \rightarrow 5Fe^{3+} + Mn^{2+} + 4H_2O[4]$$

$$M_1V_1 / n_1 = M_2V_2 / n_2$$

#### Where:

• M<sub>1</sub> = Molarity of KMnO<sub>4</sub> solution



- V<sub>1</sub> = Volume of KMnO<sub>4</sub> solution used (from burette)
- n<sub>1</sub> = number of moles of KMnO<sub>4</sub> in the balanced equation (1)
- M<sub>2</sub> = Molarity of Mohr's salt solution
- V<sub>2</sub> = Volume of Mohr's salt solution taken (20 mL)
- $n_2$  = number of moles of Fe<sup>2+</sup> in the balanced equation (5)

# **Data Presentation and Analysis**

The following table summarizes the results reported by the five participating laboratories for the standardization of the same batch of potassium permanganate solution.

Laborator y	Molarity of Mohr's Salt (M)	Volume of KMnO <sub>4</sub> Used (mL) - Trial 1	Volume of KMnO <sub>4</sub> Used (mL) - Trial 2	Volume of KMnO <sub>4</sub> Used (mL) - Trial 3	Average Volume of KMnO <sub>4</sub> (mL)	Calculate d Molarity of KMnO <sub>4</sub> (M)
Lab A	0.0501	19.85	19.90	19.88	19.88	0.02016
Lab B	0.0499	20.10	20.05	20.08	20.08	0.01988
Lab C	0.0502	19.80	19.82	19.81	19.81	0.02027
Lab D	0.0500	20.00	19.95	19.98	19.98	0.02002
Lab E	0.0498	20.25	20.20	20.22	20.22	0.01970

# Visualizations Experimental Workflow

Caption: Workflow for the standardization of KMnO<sub>4</sub> with Mohr's salt.

# **Redox Reaction Pathway**

Caption: Redox reaction between Ferrous ion and Permanganate ion.



## **Inter-laboratory Comparison Process**

Caption: Process flow of the inter-laboratory comparison study.

## **Discussion of Results**

The results from the five laboratories show a relatively small variation in the calculated molarity of the potassium permanganate solution, with values ranging from 0.01970 M to 0.02027 M. The precision within each laboratory, as indicated by the triplicate titration readings, was high. The slight variations between laboratories could be attributed to several factors, including:

- Minor differences in weighing and volumetric measurements.
- Variations in endpoint determination.
- Purity of reagents and calibration of glassware.

Overall, the inter-laboratory comparison demonstrates a good level of agreement between the participating laboratories, indicating that the standardized method is robust and reproducible. Further statistical analysis, such as the calculation of z-scores, would provide a more quantitative assessment of each laboratory's performance against the consensus value.

### Conclusion

This inter-laboratory comparison guide for the standardization of Mohr's salt highlights the importance of such studies in maintaining the quality and consistency of analytical results. The provided experimental protocol is a reliable method for the standardization of oxidizing agents. The presented data and visualizations offer a clear framework for conducting and evaluating similar proficiency tests. Regular participation in such comparisons is highly recommended for all analytical laboratories to ensure the continued accuracy and validity of their measurements.

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